molecular formula C43H43N5O3 B023166 (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid CAS No. 783369-52-8

(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

Cat. No. B023166
CAS RN: 783369-52-8
M. Wt: 677.8 g/mol
InChI Key: RRTDLQNPIWMFBR-FAIXQHPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid, also known as (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid, is a useful research compound. Its molecular formula is C43H43N5O3 and its molecular weight is 677.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Development

The compound is a part of a number of modern drugs . It has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety . This makes it a valuable compound in the field of drug development.

Antibacterial and Antifungal Activities

A series of derivatives of the compound was synthesized and screened for their antibacterial and antifungal activities . The results indicated significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents .

Anti-Cancer Activities

The synthesized derivatives of the compound were also screened for their anticancer activities . This suggests that the compound could be used in the development of potential anticancer drugs .

Anti-Tuberculosis (TB) Activities

The compound and its derivatives have shown potential anti-TB activities . This indicates its potential use in the development of drugs for the treatment of tuberculosis .

Metabolism-Resistant Isosteric Replacements

Tetrazoles, such as the one present in this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Molecular Docking Studies

In silico molecular docking studies were carried out on targeted enzymes P38 MAP kinase protein . All of the synthesized compounds had two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy . This suggests that the compound could be used in the development of drugs targeting specific proteins or enzymes .

properties

IUPAC Name

(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H43N5O3/c1-4-5-25-39(49)47(40(31(2)3)42(50)51)30-32-26-28-33(29-27-32)37-23-15-16-24-38(37)41-44-45-46-48(41)43(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-24,26-29,31,40H,4-5,25,30H2,1-3H3,(H,50,51)/t40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTDLQNPIWMFBR-FAIXQHPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H43N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

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